molecular formula C15H20BrNO4S B7073564 N-[(3-bromo-4-methoxyphenyl)methyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide

N-[(3-bromo-4-methoxyphenyl)methyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide

Cat. No.: B7073564
M. Wt: 390.3 g/mol
InChI Key: RGUOMNVKBQCMIW-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-methoxyphenyl)methyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a brominated aromatic ring, a methoxy group, and a cyclopropyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4S/c1-21-13-4-3-11(7-12(13)16)9-17-14(18)8-15(5-6-15)10-22(2,19)20/h3-4,7H,5-6,8-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUOMNVKBQCMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2(CC2)CS(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-methoxyphenyl)methyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The methoxylation of the brominated intermediate using methanol and a base like sodium hydroxide.

    Cyclopropanation: The formation of the cyclopropyl ring via a cyclopropanation reaction using diazomethane or a similar reagent.

    Acetamide Formation: The final step involves the reaction of the cyclopropyl intermediate with acetic anhydride and a suitable base to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-methoxyphenyl)methyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

N-[(3-bromo-4-methoxyphenyl)methyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-methoxyphenyl)methyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-bromo-4-methoxyphenyl)methyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide: can be compared with other brominated aromatic compounds and cyclopropyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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